REACTION_SMILES
|
[Br:6][c:7]1[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][n:15][c:16]12.[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[Cl:17][CH2:18][C:19](=[O:20])[N:21]([O:22][CH3:23])[CH3:24].[ClH:25].[Na+:30].[O-:26][C:27]([OH:28])=[O:29]>>[c:7]1([C:19]([CH2:18][Cl:17])=[O:20])[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][n:15][c:16]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc2cccnc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CON(C)C(=O)CCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCl)c1cccc2cccnc12
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |